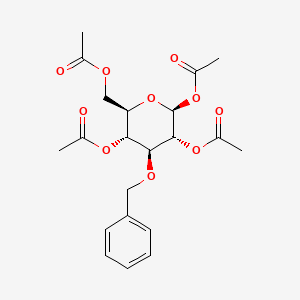

1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose

Description

BenchChem offers high-quality 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPSXDYBIIGRQJ-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455622 | |

| Record name | 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39686-94-7 | |

| Record name | 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Art and Science of Selective Carbohydrate Modification

The precise chemical modification of carbohydrates is a cornerstone of modern glycobiology and medicinal chemistry. The ability to selectively protect and deprotect the multiple hydroxyl groups of a simple monosaccharide like D-glucose is paramount to the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This guide delves into the history and synthesis of a specifically protected glucose derivative, 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose , a valuable building block in the arsenal of synthetic carbohydrate chemists. While a singular "discovery" of this molecule is not prominently documented, its existence is a testament to the evolution of protecting group strategies in organic chemistry. Its synthesis is not a trivial one-pot reaction but rather a carefully orchestrated multi-step process that showcases the subtleties of regioselectivity and stereocontrol in carbohydrate chemistry.

The Strategic Importance of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose

The unique substitution pattern of this molecule, with a persistent benzyl ether at the C-3 position and acetyl groups at C-1, C-2, C-4, and C-6, renders it a versatile intermediate for further glycosylation reactions. The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenation. The acetyl groups, on the other hand, can be selectively removed under basic conditions, and the anomeric acetate can serve as a leaving group in glycosylation reactions. This orthogonal protecting group strategy allows for the selective unveiling of reactive sites, enabling the construction of complex carbohydrate structures with precision. The beta-configuration at the anomeric center (C-1) is also of significant biological importance, as many natural oligosaccharides feature beta-glycosidic linkages.

A Historical Perspective: The Evolution of Selective Glucose Protection

The synthesis of specifically protected glucose derivatives has been a long-standing challenge in organic chemistry. The inherent difficulty lies in the subtle differences in the reactivity of the four secondary hydroxyl groups (at C-2, C-3, C-4, and C-5) and the primary hydroxyl group (at C-6) of the glucopyranose ring.

Historically, the selective protection of glucose has relied on a combination of factors:

-

Kinetic vs. Thermodynamic Control: Exploiting the different rates of reaction of the hydroxyl groups. The primary hydroxyl at C-6 is generally the most reactive due to less steric hindrance.

-

Temporary Protecting Groups: Utilizing protecting groups that can be selectively introduced and removed to transiently block certain hydroxyls while others are being modified.

-

Reagent and Catalyst Control: Employing specific reagents and catalysts that exhibit a preference for a particular hydroxyl group.[1]

The synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is a prime example of the application of these principles. The key challenge is the introduction of a single benzyl group at the C-3 position, which is generally less reactive than the C-2 and C-6 hydroxyls.

The Synthetic Pathway: A Tale of Strategic Protection and Deprotection

The synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is best understood as a multi-step process. While no single publication may outline this exact sequence, the following represents a logical and well-precedented approach based on established carbohydrate chemistry.

The Crucial Intermediate: Synthesis of 3-O-benzyl-D-glucose

The cornerstone of this synthesis is the preparation of 3-O-benzyl-D-glucose. This intermediate is a valuable building block in its own right for the synthesis of various glycosylated compounds.[2] Achieving selective benzylation at the C-3 position requires a strategic approach to temporarily block the more reactive hydroxyl groups. A common and effective strategy involves the use of a di-O-isopropylidene protecting group.

Workflow for the Synthesis of 3-O-benzyl-D-glucose:

Sources

An In-depth Technical Guide to the Mass Spectrometry of Acetylated Benzyl-Protected Glucose

For researchers, scientists, and drug development professionals, the precise structural characterization of synthetic carbohydrate intermediates is paramount. Acetylated benzyl-protected glucose represents a cornerstone class of molecules in the synthesis of complex glycans and glycoconjugates. Their protecting group strategy, while elegant for synthesis, introduces unique challenges and opportunities in their analytical characterization. This guide provides a deep dive into the mass spectrometric analysis of these molecules, moving beyond a simple recitation of methods to an expert-level discussion of the "why" behind the "how."

The Rationale: Why Mass Spectrometry is Indispensable

In multi-step organic synthesis, verifying the structure and purity of intermediates is critical to ensuring the success of subsequent reactions. For acetylated benzyl-protected glucose, mass spectrometry serves as a rapid and highly sensitive tool to:

-

Confirm Molecular Weight: Unambiguously verify the successful incorporation of acetyl and benzyl protecting groups.

-

Elucidate Substitution Patterns: Through controlled fragmentation, determine the specific hydroxyl positions that have been modified.

-

Identify Impurities and Byproducts: Detect incomplete reactions or side products, which is crucial for optimizing synthetic protocols.

The isomeric nature of carbohydrates means that molecules with the identical atomic composition can have vastly different structures and biological activities. Mass spectrometry, particularly when coupled with tandem MS techniques, provides the necessary resolving power to dissect these structural nuances.[1]

Foundational Choices: Ionization Techniques

The choice of ionization technique is the most critical first step in the mass spectrometric analysis of acetylated benzyl-protected glucose. The goal is to generate intact molecular ions in the gas phase with minimal unsolicited fragmentation.[2] The primary methods employed are Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Ionization (EI) following Gas Chromatography (GC).

Electrospray Ionization (ESI): The Gentle Giant for Polar Analytes

ESI is a soft ionization technique ideal for polar molecules, making it highly suitable for protected carbohydrates.[3][4] It typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+.[5][6]

-

Expertise in Action: The presence of benzyl ethers and acetyl esters reduces the polarity of the glucose core. However, the molecule often retains sufficient polarity for efficient ESI. The choice of solvent system is critical; typically, a mixture of acetonitrile or methanol with water and a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) is used to promote the formation of specific adducts. The causality here is that controlled adduct formation simplifies the resulting mass spectrum, making it easier to identify the molecular ion. Uncontrolled adduction with various salts can lead to a confusing array of peaks.

Matrix-Assisted Laser Desorption/Ionization (MALDI): High Throughput and Salt Tolerance

MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization.[7][8][9] It is particularly advantageous for its high throughput and tolerance to salts and buffers.[9]

-

Field-Proven Insight: While ESI is often coupled with liquid chromatography for online separation and analysis (LC-MS), MALDI is excellent for rapid screening of multiple reaction products spotted onto a target plate.[10][11][12] For acetylated benzyl-protected glucose, common matrices include 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA). The choice of matrix can influence the ionization efficiency and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

For GC-MS analysis, the protected glucose derivatives must be thermally stable and volatile. While fully protected glucose can be analyzed this way, it is less common than ESI or MALDI for non-volatile synthetic intermediates. The ionization method is typically Electron Ionization (EI), which is a hard ionization technique causing extensive fragmentation.

-

Causality in Method Selection: GC-MS with EI is chosen when a detailed fragmentation fingerprint is desired for structural confirmation, and the molecule is sufficiently volatile.[13][14] The high-energy ionization leads to predictable fragmentation pathways that can be compared against spectral libraries.[15][16]

Deciphering the Code: Fragmentation Analysis with Tandem MS (MS/MS)

The true power of mass spectrometry in structural elucidation comes from tandem mass spectrometry (MS/MS).[4][15] In this technique, a specific precursor ion (e.g., the [M+Na]+ ion) is isolated and then fragmented through collision-induced dissociation (CID) or other activation methods.[17] The resulting product ions provide a roadmap to the molecule's structure.

The fragmentation of protected carbohydrates follows established patterns, often described by the Domon-Costello nomenclature.[1][3] This system names fragments based on which part of the molecule they contain and the type of bond cleavage.

-

Glycosidic Bond Cleavage: Results in B and Y ions.

-

Cross-Ring Cleavage: Results in A and X ions.[1]

For acetylated benzyl-protected glucose, the fragmentation is a rich interplay between the sugar backbone and the protecting groups.

Key Fragmentation Pathways

-

Loss of Protecting Groups:

-

Loss of Acetic Acid: A neutral loss of 60 Da (CH₃COOH) from acetyl groups is a common and diagnostically significant fragmentation pathway, particularly in ESI-MS/MS.[18]

-

Loss of Benzyl Group: The benzyl group can be lost as a neutral toluene molecule (92 Da) or, more characteristically, can lead to the formation of a stable tropylium ion at m/z 91 .[13] This is a very strong indicator of the presence of a benzyl ether.

-

-

Cross-Ring Cleavages: These cleavages provide information about the location of the protecting groups on the glucose ring. The masses of the resulting A and X fragments will shift depending on which positions are acetylated versus benzylated.

The following diagram illustrates the general workflow for MS analysis:

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for key fragments of a model compound, tetra-O-acetyl-benzyl-β-D-glucopyranoside (Molecular Formula: C₂₅H₃₀O₁₀, Monoisotopic Mass: 490.1839 u).

| Ion Type | Description | Expected m/z (for [M+Na]⁺ precursor at 513.17) |

| Precursor Ion | Sodium Adduct [M+Na]+ | 513.17 |

| Neutral Loss | Loss of acetic acid [M+Na - 60]+ | 453.15 |

| Neutral Loss | Loss of two acetic acid molecules [M+Na - 120]+ | 393.13 |

| Benzyl Fragment | Tropylium ion [C₇H₇]+ | 91.05 |

| B₁ Ion | Oxonium ion from glycosidic cleavage | 405.12 (M - BenzylO + H) |

| Y₁ Ion | Benzyl oxonium ion [BnOH+Na]+ | 131.05 |

Self-Validating Protocols: Step-by-Step Methodologies

Trustworthiness in scientific data comes from robust and reproducible protocols. Below are field-proven methods for the analysis of acetylated benzyl-protected glucose.

Protocol for ESI-MS Analysis

-

Sample Preparation:

-

Dissolve the purified compound in HPLC-grade methanol or acetonitrile to a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for [M+H]+) or 1 mM sodium acetate (for [M+Na]+).

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

-

Set the instrument to positive ion mode.

-

Infuse the sample directly at a flow rate of 5-10 µL/min.

-

-

MS1 Acquisition:

-

Scan a mass range of m/z 100-1000.

-

Observe the spectrum for the expected molecular ion ([M+H]+ or [M+Na]+).

-

-

MS/MS Acquisition:

-

Set up a targeted MS/MS experiment to isolate the molecular ion.

-

Apply collision energy (typically 10-40 eV, requires optimization) to induce fragmentation.

-

Acquire the product ion spectrum and analyze for the characteristic fragments listed in the table above.

-

Protocol for GC-MS Analysis

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

-

-

Gas Chromatography:

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Set a temperature program, for instance, starting at 150°C and ramping to 300°C at 10°C/min.

-

Injector temperature: 280°C.

-

-

Mass Spectrometry (EI):

Conclusion: A Senior Scientist's Perspective

The mass spectrometric analysis of acetylated benzyl-protected glucose is a nuanced task that requires more than just acquiring a spectrum. It demands a thoughtful selection of ionization techniques based on the analytical question at hand—be it rapid screening with MALDI, detailed structural work with ESI-MS/MS, or fingerprinting with GC-MS. The true expertise lies in the ability to predict and interpret the complex fragmentation patterns that arise from the interplay of the carbohydrate core and its synthetic protecting groups. By understanding the causality behind these fragmentation pathways, researchers can transform a mass spectrum from a simple data output into a detailed structural blueprint, ensuring the integrity of their synthetic intermediates and the ultimate success of their drug development programs.

References

-

Struwe, W. B., & Pagel, K. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(17), 10836–10893. [Link]

-

Struwe, W. B., & Pagel, K. (2022). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. [Link]

-

Wikipedia contributors. (2023). Carbohydrate. Wikipedia. [Link]

-

Jerković, I., Mastelić, J., Blažević, I., Schindler-Kulyk, M., & Vikić-Topić, D. (2005). GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Croatica Chemica Acta, 78(2), 313-318. [Link]

-

Jerković, I., Mastelić, J., Blažević, I., Schindler-Kulyk, M., & Vikić-Topić, D. (2005). GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. FULIR. [Link]

-

Patras, M. A., Davalos, J. Z., & Kuhnert, N. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry, 58(10), e4972. [Link]

-

ChemSurvival. (2020). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. YouTube. [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

-

Gabelica, V., & De Pauw, E. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. [Link]

-

Domingues, M. R., & Reis, A. (2010). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. Rapid Communications in Mass Spectrometry, 24(21), 3147-3155. [Link]

-

JoVE. (2024). Matrix-Assisted Laser Desorption Ionization (MALDI). JoVE. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Karlsson, O., & Jansson, M. (2023). Simultaneous LC-MS determination of glucose regulatory peptides secreted by stem cell-derived islet organoids. Analytical and Bioanalytical Chemistry, 415(19), 4615-4625. [Link]

-

Gabelica, V., & De Pauw, E. (2005). Internal Energy of Ions Produced in Electrospray Sources. ORBi. [Link]

-

Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

-

Lee, J., & Lee, Y. S. (2017). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates. Mass Spectrometry Letters, 8(3), 82-91. [Link]

-

JoVE. (2022). MALDI-TOF Mass Spectrometric Analysis-Intact Proteins Larger Than 100 kDa l Protocol Preview. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. UWPR. [Link]

Sources

- 1. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. support.waters.com [support.waters.com]

- 7. Video: Matrix-Assisted Laser Desorption Ionization (MALDI) [jove.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbohydrate - Wikipedia [en.wikipedia.org]

- 11. Simultaneous LC-MS determination of glucose regulatory peptides secreted by stem cell-derived islet organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fulir.irb.hr [fulir.irb.hr]

- 15. youtube.com [youtube.com]

- 16. uni-saarland.de [uni-saarland.de]

- 17. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose: A Strategic Approach to a Key Glycobiological Intermediate

This guide provides a comprehensive technical overview for the synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose, a vital building block in glycobiology and the development of complex carbohydrate-based therapeutics. The strategic selection of starting materials and a meticulously planned protecting group strategy are paramount to achieving a successful and efficient synthesis. This document elucidates the causal relationships behind the experimental choices, ensuring a robust and reproducible protocol for researchers and professionals in drug development.

Strategic Considerations for the Synthesis

The synthesis of a selectively substituted monosaccharide like 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose necessitates a multi-step approach due to the similar reactivity of the multiple hydroxyl groups on the glucose scaffold. A direct, one-pot synthesis is not feasible as it would result in a complex mixture of partially and fully substituted products. Therefore, a carefully designed protecting group strategy is essential to differentiate the hydroxyl groups and achieve the desired substitution pattern.

The chosen synthetic route begins with a readily available and cost-effective starting material, methyl α-D-glucopyranoside . The anomeric methyl group provides initial protection at the C1 position, simplifying the subsequent protection steps. The overall strategy involves:

-

Initial Protection: Simultaneous protection of the C4 and C6 hydroxyl groups.

-

Regioselective Benzylation: Selective introduction of the benzyl group at the C3 position.

-

Acetylation: Acetylation of the remaining free hydroxyl groups.

-

Anomeric Modification: Conversion of the anomeric methyl glycoside to a β-acetate.

This strategic sequence ensures high yields and minimizes the formation of undesired byproducts.

Experimental Protocols and Methodologies

The synthetic pathway is broken down into four key stages, each with a detailed, step-by-step protocol.

Stage 1: Protection of C4 and C6 Hydroxyls as a Benzylidene Acetal

The initial step involves the formation of a cyclic acetal to protect the C4 and C6 hydroxyl groups simultaneously. This is a classic and efficient strategy in carbohydrate chemistry.

Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Materials: Methyl α-D-glucopyranoside, benzaldehyde dimethyl acetal, and p-toluenesulfonic acid (catalytic amount).

-

Procedure:

-

Suspend methyl α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture under reduced pressure to remove the methanol byproduct and drive the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the catalyst with a base (e.g., triethylamine).

-

The product is typically precipitated by the addition of a non-polar solvent like hexane and can be purified by recrystallization.

-

Causality: The formation of the six-membered benzylidene acetal ring is thermodynamically favored, leading to high yields of the desired product. This protection is robust and stable to the conditions of the subsequent reaction steps.

Stage 2: Regioselective Benzylation of the C3 Hydroxyl Group

This is the most critical step, requiring the differentiation between the C2 and C3 secondary hydroxyl groups. A reliable method involves a temporary protection of the C2 hydroxyl group.

Protocol: Synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside

This stage is performed in three sequential steps:

-

Selective Acetylation of the C2 Hydroxyl:

-

Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside in a mixture of pyridine and acetic anhydride at low temperature (e.g., 0 °C).

-

The less sterically hindered C2 hydroxyl group will react preferentially to form the 2-O-acetyl derivative.

-

-

Benzylation of the C3 Hydroxyl:

-

To the solution containing methyl 2-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside, add benzyl bromide and a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF.

-

The reaction is typically stirred at room temperature until completion.

-

-

Deacetylation of the C2 Hydroxyl:

-

The acetyl group at the C2 position is selectively removed under basic conditions (e.g., sodium methoxide in methanol) to yield the desired methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.

-

Causality: The use of a temporary acetyl protecting group at the C2 position allows for the specific benzylation of the C3 hydroxyl. The acetyl group can then be selectively removed under conditions that do not affect the benzyl ether or the benzylidene acetal.

Stage 3: Acetylation of the Remaining Free Hydroxyl Groups

With the C3 position benzylated, the remaining free hydroxyls at C2, C4, and C6 (after removal of the benzylidene acetal) are acetylated.

Protocol: Synthesis of Methyl 1,2,4,6-tetra-O-acetyl-3-O-benzyl-α-D-glucopyranoside

-

Removal of the Benzylidene Acetal:

-

The benzylidene acetal is removed by acid-catalyzed hydrolysis (e.g., with aqueous acetic acid or a catalytic amount of a stronger acid). This exposes the hydroxyl groups at C4 and C6.

-

-

Per-acetylation:

-

The resulting methyl 3-O-benzyl-α-D-glucopyranoside is then treated with acetic anhydride in the presence of a base like pyridine to acetylate the hydroxyl groups at C2, C4, and C6.

-

Causality: The acid-labile nature of the benzylidene acetal allows for its selective removal while the more stable benzyl ether remains intact. Standard acetylation conditions are then employed to protect the newly freed hydroxyl groups.

Stage 4: Anomeric Modification to Yield the Final Product

The final stage involves the conversion of the anomeric methyl glycoside to the desired β-acetate.

Protocol: Synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose

-

Hydrolysis of the Methyl Glycoside (Acetolysis):

-

The methyl glycoside is cleaved using a mixture of acetic anhydride and a strong acid catalyst, such as sulfuric acid. This reaction, known as acetolysis, directly introduces acetyl groups at the anomeric center, typically yielding a mixture of α and β anomers of the per-acetylated product.

-

-

Isomer Separation:

-

The desired β-anomer is then separated from the α-anomer by column chromatography.

-

Causality: Acetolysis is a well-established method for the cleavage of glycosidic bonds and simultaneous acetylation of the resulting hemiacetal. The stereochemical outcome at the anomeric center is often a mixture, necessitating a final purification step to isolate the desired β-isomer.

Data Presentation

The following table summarizes the key transformations and expected yields for each stage of the synthesis.

| Stage | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, p-TsOH | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | >90 |

| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1. Ac₂O, Pyridine; 2. BnBr, NaH; 3. NaOMe, MeOH | Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | 70-80 (over 3 steps) |

| 3 | Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | 1. Aq. AcOH; 2. Ac₂O, Pyridine | Methyl 2,4,6-tri-O-acetyl-3-O-benzyl-α-D-glucopyranoside | ~85 (over 2 steps) |

| 4 | Methyl 2,4,6-tri-O-acetyl-3-O-benzyl-α-D-glucopyranoside | Ac₂O, H₂SO₄ | 1,2,4,6-tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose | 60-70 (after purification) |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic pathway.

Caption: Synthetic pathway for 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose.

Conclusion

The synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose from methyl α-D-glucopyranoside is a prime example of the strategic application of protecting group chemistry in the field of carbohydrate synthesis. By carefully selecting the starting material and employing a logical sequence of protection, regioselective modification, and deprotection steps, this valuable intermediate can be prepared in a reproducible and efficient manner. This guide provides the necessary technical details and scientific rationale to empower researchers in their pursuit of novel carbohydrate-based molecules for various applications in science and medicine.

References

-

Organic Syntheses Procedure for Methyl 4,6-O-benzylidene-α-D-glucopyranoside. Available at: [Link]

-

Selective Benzylation of Carbohydrates. Available at: [Link]

- Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2006.

- Modern Methods of Organic Synthesis. Carruthers, W.; Coldham, I. Cambridge University Press, 2004.

An In-depth Technical Guide on the Role of the Benzyl Protecting Group in Carbohydrate Chemistry

Introduction: The Indispensable Role of Protecting Groups in Carbohydrate Synthesis

The synthesis of complex carbohydrates is a formidable challenge in organic chemistry.[1] Unlike the template-driven synthesis of proteins and nucleic acids, the construction of oligosaccharides requires precise control over the reactivity of multiple hydroxyl groups on each monosaccharide unit.[2] This necessitates a sophisticated use of protecting groups to temporarily mask certain functionalities while others react, a process crucial for achieving desired regioselectivity and stereoselectivity.[3][] Among the arsenal of protecting groups available to a carbohydrate chemist, the benzyl group (Bn) stands out as a cornerstone, widely employed for its unique combination of stability and versatile removal conditions.[5] This guide provides a comprehensive overview of the benzyl protecting group, from its fundamental properties to its strategic application in the synthesis of complex glycans.

Core Attributes of the Benzyl Protecting Group

The benzyl group, introduced as a benzyl ether, is considered a "permanent" or "persistent" protecting group in many synthetic strategies.[2] This designation stems from its remarkable stability across a broad spectrum of reaction conditions, including strongly acidic and basic media, which is a critical attribute during the multiple steps of an oligosaccharide synthesis.[5]

Stability Profile

Benzyl ethers are inert to many reagents commonly used in carbohydrate chemistry, such as those for:

-

Acylation and deacylation (e.g., acetic anhydride/pyridine, sodium methoxide/methanol)

-

Silylation and desilylation (e.g., TBSCl/imidazole, TBAF)

-

Mild acidic hydrolysis (e.g., conditions used to remove acetal protecting groups)

This robustness allows for the selective manipulation of other, more labile protecting groups, a concept known as orthogonal protection strategy .[6][7] In such a strategy, different classes of protecting groups can be removed in any desired order without affecting the others, providing chemists with the flexibility to unmask specific hydroxyl groups for glycosylation at various stages of the synthesis.[2][8]

Installation of the Benzyl Group: Benzylation Methodologies

The formation of a benzyl ether from a hydroxyl group is typically achieved through the Williamson ether synthesis.[9][10] This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from benzyl bromide or benzyl chloride.[11][12][13]

Classical Benzylation: The Williamson Ether Synthesis

A standard protocol involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[9][14]

Experimental Protocol: Standard Benzylation of a Monosaccharide

-

Dissolve the carbohydrate substrate (1.0 equivalent) in anhydrous DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).[14]

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise to the stirred solution.[14]

-

After cessation of hydrogen evolution, add benzyl bromide (1.5–2.0 equivalents) dropwise.[14]

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[14]

-

Cool the reaction to 0 °C and quench cautiously with an excess of triethylamine, followed by slow addition of water.[14]

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

-

Purify the crude product by silica gel column chromatography.

To accelerate the reaction, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) or sodium iodide (NaI) can be added.[14] For substrates sensitive to strongly basic conditions, milder methods have been developed. The use of silver(I) oxide (Ag₂O) in DMF or dichloromethane allows for benzylation under essentially neutral conditions, which can be advantageous for regioselective protection of more accessible hydroxyl groups.[9]

Alternatively, benzyl trichloroacetimidate can be used in the presence of a catalytic amount of a Lewis or Brønsted acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), for substrates that are unstable under basic conditions.[9] More recently, stable, neutral reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed for benzylation under mild, thermal conditions.[15]

The Influence of Benzyl Groups on Glycosylation Reactivity: The "Armed-Disarmed" Concept

Protecting groups do more than just mask functional groups; they profoundly influence the reactivity of the carbohydrate molecule.[16][17][18] Benzyl ethers, being electron-donating, increase the electron density at the anomeric center. This electronic effect has a significant impact on the reactivity of glycosyl donors.

In 1982, Fraser-Reid introduced the seminal "armed-disarmed" concept.[5][19] This principle states that a glycosyl donor protected with electron-donating groups (like benzyl ethers) is "armed" and therefore more reactive than a glycosyl donor protected with electron-withdrawing groups (like acyl esters), which is considered "disarmed".[5][19][20]

The electron-donating nature of the benzyl ethers stabilizes the developing positive charge at the anomeric center (oxocarbenium ion intermediate) during glycosylation, thus lowering the activation energy and increasing the reaction rate.[5][17] Conversely, electron-withdrawing acyl groups destabilize this intermediate, rendering the donor less reactive.[5][19] This difference in reactivity allows for the chemoselective glycosylation of an armed donor with a disarmed acceptor.[5][21]

Beyond the Classical Model

While the armed-disarmed principle is a powerful predictive tool, the reactivity of a glycosyl donor is a complex interplay of factors including the nature and position of protecting groups, the anomeric configuration, and the conformation of the pyranose ring.[5][22] For instance, the 4,6-O-benzylidene acetal, a common protecting group, can exert a significant influence on stereoselectivity in mannosylation reactions, favoring the formation of the challenging β-mannosidic linkage by promoting the formation of an α-triflate intermediate.[3][16]

Removal of the Benzyl Group: Debenzylation Strategies

The ability to remove the benzyl group under mild and specific conditions is paramount to its utility. Several reliable methods exist for the cleavage of benzyl ethers, with catalytic hydrogenation being the most common.[5]

Catalytic Hydrogenolysis

The most prevalent method for debenzylation is catalytic hydrogenolysis, which involves the cleavage of the C-O bond of the benzyl ether using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[9][23] This reaction is clean, high-yielding, and the by-product, toluene, is easily removed.[10][23]

Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis

-

Dissolve the benzylated carbohydrate in a suitable solvent such as ethanol, methanol, or ethyl acetate.[23]

-

Add the palladium catalyst (typically 10% Pd/C, 10-20% by weight of the substrate). For more resistant substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[23]

-

The reaction vessel is flushed with an inert gas (Argon or Nitrogen) and then placed under a positive pressure of hydrogen gas (e.g., using a balloon or a Parr hydrogenator).[23]

-

The mixture is stirred vigorously at room temperature until TLC analysis shows complete deprotection.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to yield the deprotected carbohydrate.

Catalytic Transfer Hydrogenation (CTH)

An operationally simpler and safer alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH).[24][25] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or 2-propanol, generates hydrogen in situ in the presence of the palladium catalyst.[23][24][26][27] CTH is particularly advantageous as it does not require specialized high-pressure equipment.[24]

Table 1: Comparison of Common CTH Conditions for Debenzylation

| Hydrogen Donor | Catalyst | Solvent(s) | Typical Conditions | Notes |

| Ammonium Formate | 10% Pd/C | Methanol, Ethanol | Reflux, 1-4 h | Very common and effective. The reaction can often be driven to completion quickly. |

| Formic Acid | 10% Pd/C | Methanol, Ethanol | Room Temp to 60 °C, 1-16 h | Can be slower than ammonium formate but is also highly effective.[27] Requires a larger amount of catalyst.[27] |

| 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | Reflux, 2-24 h | A milder hydrogen source, useful when other reducible functional groups are present.[9] |

| 2-Propanol | 10% Pd/C | 2-Propanol | Reflux, 12-48 h | Less reactive than formic acid but can offer greater selectivity in some cases.[26] |

Dissolving Metal Reduction (Birch Reduction)

For complex molecules containing functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes), the Birch reduction provides a powerful alternative.[5] This method employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source.[28][29][30][31] The solvated electrons generated in the deep blue solution reductively cleave the benzyl ethers.[28][29][32] While highly effective, this method requires specialized equipment for handling liquid ammonia at low temperatures (-33 °C or -78 °C) and is often reserved for the final global deprotection step in a complex synthesis.[5][30][32]

Oxidative Cleavage

While standard benzyl ethers are stable to oxidation, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be cleaved oxidatively.[9][17] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively remove PMB groups in the presence of standard benzyl groups, adding another layer of orthogonality to synthetic strategies.[9]

Challenges and Advanced Strategies

Despite its widespread use, the benzyl group is not without its challenges.

-

Catalyst Poisoning: Sulfur-containing functional groups (e.g., thioglycosides) can poison the palladium catalyst, inhibiting hydrogenolysis.

-

Steric Hindrance: Debenzylation of sterically hindered benzyl ethers can be sluggish or incomplete.[33]

-

Regioselective Debenzylation: Achieving selective removal of one benzyl group among many is generally difficult, although some methods have been developed, such as the regioselective acetolysis of the 6-O-benzyl group.[2]

-

Global Deprotection: In the final steps of a synthesis of a complex oligosaccharide, simultaneous removal of a large number of benzyl groups can sometimes lead to side reactions or insoluble products, complicating purification.[5]

To address these challenges, researchers have developed modified benzyl protecting groups with tailored reactivity.[34] For example, halobenzyl ethers can be selectively removed under different hydrogenolysis conditions, allowing for sequential deprotection strategies.[15][34]

Conclusion

The benzyl protecting group is an indispensable tool in the field of carbohydrate chemistry. Its robust stability, coupled with the reliability of its removal by catalytic hydrogenolysis, has enabled the synthesis of countless complex oligosaccharides and glycoconjugates. The profound influence of benzyl ethers on glycosylation reactivity, as encapsulated by the armed-disarmed principle, provides a strategic framework for the assembly of these intricate molecules. While challenges remain, ongoing research into novel benzylation and debenzylation methods, as well as the design of new-generation benzyl-type protecting groups, ensures that this venerable protecting group will continue to play a central role in advancing the science of glycan synthesis and its application in drug development and biomedical research.

References

-

Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4934–4950. [Link]

-

Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience (pp. 1-54). Wiley-VCH. [Link]

-

Zhu, Y., & Yang, X. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 12(5), 627-643. [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. [Link]

-

News-Medical.Net. (2019). Protecting Groups of Oligosaccharides. News-Medical.Net. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

-

Gaunt, M. J., Yu, J., & Spencer, J. B. (2007). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 72(20), 7487–7499. [Link]

-

Crich, D., & Lim, L. B. (2008). Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides. Angewandte Chemie International Edition, 47(39), 7482-7484. [Link]

-

Wang, Z., & Zhu, X. (2020). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters, 22(15), 5915–5919. [Link]

-

McKay, M. J., & Nguyen, H. M. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science, 9(7), 1269–1286. [Link]

-

Wikipedia. (n.d.). Birch reduction. Wikipedia. [Link]

-

Zhang, Y., et al. (2022). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Carbohydrate Research, 511, 108482. [Link]

-

National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Toth, M., et al. (2019). Catalytic transfer hydrogenation of sugar derivatives. ResearchGate. [Link]

-

McKay, M. J., & Nguyen, H. M. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science. [Link]

-

Zhu, X., & Schmidt, R. R. (2004). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Chemistry – A European Journal, 10(3), 875-887. [Link]

-

Wikipedia. (n.d.). Glycosyl donor. Wikipedia. [Link]

-

Manabe, Y., & Ito, Y. (2007). Reverse orthogonal strategy for oligosaccharide synthesis. Chemical Communications, (12), 1245-1247. [Link]

-

Binkley, R. W., & Hehemann, D. G. (1990). De-O-benzylation of Sterically Hindered Benzyl Ethers. The Journal of Organic Chemistry, 55(1), 378–380. [Link]

-

Crich, D., & Vinogradova, O. (2007). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. The Journal of Organic Chemistry, 72(18), 6513–6522. [Link]

-

Codee, J. D. C., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 85–122. [Link]

-

Anfinsen, C. B., & Sela, M. (1959). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Journal of Biological Chemistry, 234(11), 2941-2942. [Link]

-

Poon, K. W., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]

-

Crich, D., & Cai, W. (2006). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 71(12), 4682–4689. [Link]

-

Chemical Education Xchange. (n.d.). Reaction of Sodium with Liquid Ammonia. ChemEd X. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

-

Hanessian, S., et al. (1976). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 54(12), 1959-1972. [Link]

-

Manabe, Y., & Ito, Y. (2007). Glycosylations Directed by the Armed-Disarmed Effect with Acceptors Containing a Single Ester Group. Chemistry – A European Journal, 13(13), 3529-3542. [Link]

-

Ashenhurst, J. (2011). Sodium Metal (Na) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Zhang, Y., et al. (2022). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. ResearchGate. [Link]

-

NileRed. (2016, January 1). Making liquid ammonia to dissolve sodium and lithium metal [Video]. YouTube. [Link]

Sources

- 1. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 18. tandfonline.com [tandfonline.com]

- 19. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 20. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 28. Birch reduction - Wikipedia [en.wikipedia.org]

- 29. chemedx.org [chemedx.org]

- 30. masterorganicchemistry.com [masterorganicchemistry.com]

- 31. youtube.com [youtube.com]

- 32. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

The Acetyl Group in Glycosylation: A Double-Edged Sword for Reactivity and Control

An In-depth Technical Guide for the Synthetic Chemist

In the intricate world of carbohydrate chemistry, the synthesis of glycosides stands as a formidable challenge, demanding precise control over the reactivity of numerous hydroxyl groups. Among the synthetic chemist's toolkit, protecting groups are indispensable, and the humble acetyl (Ac) group is one of the most foundational and frequently used. Its prevalence, however, belies a complex and dualistic nature. The acetyl group is not merely a passive shield; it is an active participant that profoundly influences the reactivity of the glycosyl donor and dictates the stereochemical outcome of the glycosylation reaction.

This technical guide offers an in-depth exploration of the multifaceted role of acetyl protecting groups in glycosylation. Moving beyond simple procedural descriptions, we will dissect the causal electronic and steric effects that govern their influence, providing field-proven insights for researchers, scientists, and professionals in drug development.

Reactivity Modulation: The "Disarming" Nature of Acetyl Groups

A protecting group's electronic character significantly impacts the reactivity of a glycosyl donor. Acetyl groups, as esters, are strongly electron-withdrawing. This property destabilizes the positive charge that develops at the anomeric center during the formation of the key oxocarbenium ion intermediate.[1] This electronic destabilization, often termed the "disarming" effect, renders acetylated glycosyl donors less reactive compared to their counterparts protected with electron-donating groups, such as benzyl (Bn) ethers ("arming" groups).[1][2]

This principle is not a mere academic curiosity; it is the cornerstone of powerful synthetic strategies like chemoselective and programmed glycosylations. By "tuning" the reactivity of different glycosyl donors through the judicious choice of protecting groups, chemists can selectively activate a more reactive "armed" donor in the presence of a less reactive "disarmed" one, enabling the sequential assembly of complex oligosaccharides from a single mixture of reactants.[1]

Stereocontrol: The Power of Neighboring Group Participation

Perhaps the most significant influence of the acetyl group is its ability to direct the stereochemical outcome of glycosylation through a mechanism known as neighboring group participation (NGP).[3][4] When an acetyl group is positioned at the C-2 position of the glycosyl donor, its carbonyl oxygen can act as an internal nucleophile.

Upon activation of the anomeric leaving group, the C-2 acetyl group attacks the incipient oxocarbenium ion.[5] This intramolecular reaction forms a stable, bicyclic acyloxonium ion intermediate (specifically, a dioxolenium ion).[3][6] The formation of this rigid structure effectively blocks the α-face (in the gluco- and galacto- series) of the sugar. Consequently, the incoming glycosyl acceptor can only attack from the opposite, unhindered β-face.[7] This process reliably leads to the formation of a 1,2-trans glycosidic linkage.[3][7] This strategy is one of the most robust and widely used methods for achieving stereocontrol in oligosaccharide synthesis.

While highly reliable, the selectivity of NGP is not always perfect. At higher concentrations, a competing bimolecular SN2-like reaction can occur, where the acceptor attacks the activated donor before the dioxolenium ion can form, leading to an erosion of the 1,2-trans selectivity.[8] Therefore, for reactions where mixed stereoisomers are observed, performing the reaction at a lower concentration can often favor the desired NGP pathway and improve the 1,2-trans product ratio.[8]

Quantitative Impact on Glycosylation Outcomes

The choice between an acetyl (disarming, participating) and a benzyl (arming, non-participating) protecting group strategy leads to predictably different outcomes in terms of both yield and stereoselectivity. The following table summarizes representative data from the literature to illustrate these effects.

| Donor Protecting Group | Donor Type | Acceptor | Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference Insight |

| Per-O-acetyl | Glucosyl Thioglycoside | Primary Alcohol | NIS, TfOH, CH₂Cl₂ | 77 | >1:20 (β selective) | The C2-acetyl group participates, ensuring high β-selectivity via NGP. The disarming nature may require stronger activation or longer reaction times.[5] |

| Per-O-benzyl | Glucosyl Thioglycoside | Primary Alcohol | NIS, TfOH, CH₂Cl₂ | High | Mixture (Typically α-favored) | The absence of NGP leads to a mixture of anomers, often favoring the α-product due to the anomeric effect. The arming nature results in high reactivity.[2] |

| Per-O-acetyl | Galactosyl Thioglycoside | Sterically Hindered Alcohol | NIS, TfOH, CH₂Cl₂ | 88 | >1:20 (β selective) | NGP is highly effective even with reactive donors like galactosides, enforcing the 1,2-trans (β) outcome.[5] |

| C6-acetyl | 2-Deoxyglucosyl Donor | Secondary Alcohol | DMTST | 92 | 1:1.5 | With no participating group at C2, an acetyl group at a remote position (C6) does not control anomeric stereoselectivity.[9] |

| C6-benzyl | 2-Deoxyglucosyl Donor | Secondary Alcohol | DMTST | 90 | 1:1.2 | Similar to the C6-acetyl case, a remote benzyl group does not direct the stereochemical outcome at the anomeric center.[9] |

Experimental Protocols: A Practical Workflow

Successful glycosylation requires careful execution of a multi-step workflow. This typically involves protection of the monosaccharide, activation of the anomeric center, the glycosylation coupling reaction, and final deprotection.

Protocol 1: Per-O-acetylation of a Monosaccharide

This protocol describes the global protection of hydroxyl groups as acetates, a common first step in preparing a glycosyl donor.

-

Objective: To synthesize β-D-glucose pentaacetate from D-glucose.

-

Causality: Acetic anhydride is the acetylating agent. Sodium acetate acts as a basic catalyst, which also promotes anomerization to the more reactive anomer, favoring the formation of the β-pentaacetate for glucose.[10]

-

Methodology:

-

Combine D-glucose (1.0 equiv) and anhydrous sodium acetate (0.5 equiv) in a round-bottom flask equipped with a reflux condenser.

-

Add acetic anhydride (5.0 equiv) to the flask.

-

Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours.

-

Cool the reaction mixture to room temperature and then pour it slowly into ice-cold water with vigorous stirring.

-

Continue stirring until the excess acetic anhydride has hydrolyzed and the product solidifies.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure β-D-glucose pentaacetate.[10]

-

Protocol 2: Glycosylation using an Acetylated Thioglycoside Donor

This protocol details the coupling of an acetylated donor with an acceptor using a common N-Iodosuccinimide (NIS)/Triflic acid (TfOH) activation system.[11]

-

Objective: To couple a per-O-acetylated thioglycoside donor with a glycosyl acceptor.

-

Causality: The thioglycoside is a stable donor that can be activated under specific conditions. NIS, activated by the strong acid TfOH, acts as a thiophilic promoter, coordinating to the anomeric sulfur to facilitate its departure as a good leaving group, thereby generating the reactive intermediate for glycosylation.[12]

-

Methodology:

-

Dissolve the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen). Add activated 4 Å molecular sieves.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction to the desired temperature (typically between -40 °C and 0 °C).

-

Add N-Iodosuccinimide (NIS) (1.5 equiv) to the mixture.

-

After 5 minutes, add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv) dropwise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine or pyridine. Dilute the mixture with DCM and filter off the molecular sieves.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude disaccharide by silica gel column chromatography.[11]

-

Protocol 3: De-O-acetylation under Zemplén Conditions

This protocol describes the mild and efficient removal of acetyl groups to reveal the final unprotected glycoside.

-

Objective: To remove all acetyl protecting groups from a synthesized glycoside.

-

Causality: This is a base-catalyzed transesterification. A catalytic amount of sodium methoxide generates the methoxide ion, which is a strong nucleophile that attacks the carbonyl carbon of the acetyl esters. The byproducts are methyl acetate and the regenerated methoxide catalyst.[1][13]

-

Methodology:

-

Dissolve the acetylated compound (1.0 equiv) in dry methanol (approx. 5-10 mL per mmol of substrate) in a flask under an inert atmosphere.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 equiv of a 1M solution in methanol).

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Neutralize the reaction by adding an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺) until the pH of the solution is neutral (check with pH paper).[1][14]

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

If necessary, purify the final deprotected product by silica gel chromatography (often with a polar eluent system like DCM/MeOH or EtOAc/MeOH/H₂O).

-

Conclusion and Outlook

The acetyl group is a powerful tool in glycosylation chemistry, offering a trade-off between reactivity and stereocontrol. Its electron-withdrawing nature "disarms" the glycosyl donor, a feature that can be strategically exploited in complex oligosaccharide syntheses. Simultaneously, its participation as a neighboring group at the C-2 position provides one of the most reliable methods for the stereoselective synthesis of 1,2-trans glycosidic linkages. A thorough understanding of these dual roles—the causality behind the disarming effect and the mechanism of neighboring group participation—is essential for any scientist working in glycochemistry. By mastering the selection and manipulation of acetyl protecting groups, researchers can design more efficient, predictable, and successful synthetic routes to biologically important carbohydrates and glycoconjugates.

References

-

Song, H., et al. (2019). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 24(17), 3093. [Link]

-

Glycoscience Protocols. (2021). Glycosidation using thioglycoside donor. GlycoPODv2. [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 14(3), 1267-1311. [Link]

-

Glycoscience Protocols. (2021). De-O-acetylation using sodium methoxide. GlycoPODv2. [Link]

-

Das, S. K., & Roy, N. (1998). Acetylated methyl glucopyranuronate trichloroacetimidate as a glycosyl donor for efficient synthesis of disaccharides. Carbohydrate research, 312(3-4), 177–181. [Link]

-

Ghosh, R., & Kumar, A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 894982. [Link]

-

Crich, D., & Sun, S. (1996). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 61(14), 4506–4507. [Link]

-

Reddit r/Chempros. (2021). Deacetylation of glucopyranosides with sodium methoxide: dry solvent? [Link]

-

Das, B., et al. (2018). AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Beilstein Journal of Organic Chemistry, 14, 738–743. [Link]

-

Crich, D., & Li, W. (2006). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society, 128(44), 14246–14247. [Link]

-

Yu, B., & Sun, J. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. RSC Publishing. [Link]

-

Ren, B., et al. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry, 16(1), 13-16. [Link]

-

Lee, Y. J., et al. (2021). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PNAS, 118(42), e2109633118. [Link]

-

Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis. (n.d.). [Link]

-

Tanaka, H. (2022). Recent advances in stereoselective 1,2-cis-O-glycosylations. Frontiers in Chemistry, 10, 1073812. [Link]

-

Supramolecular assisted O-acylation of carbohydrates. (2015). Green Chemistry. [Link]

-

Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. (n.d.). [Link]

-

van der Vorm, S., et al. (2021). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11626–11633. [Link]

-

Dvonč, M., & Kováč, P. (1966). Preparation of 6-O-Acetyl-D-glucose. Chemical Papers, 20(11), 844-847. [Link]

-

Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

-

Acetylation of Glucose and Galactose. (2019). ResearchGate. [Link]

-

A conventional glycosidation of thioglycosides in the presence of NIS/TfOH. (n.d.). ResearchGate. [Link]

-

Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2673-2687. [Link]

-

Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. (2023). Organic Letters. [Link]

-

Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. (n.d.). ResearchGate. [Link]

-

Crich, D., et al. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. Journal of the American Chemical Society, 129(37), 11469–11476. [Link]

-

Zemplén deacetylation. (2023). Chemistry Online. [Link]

-

Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). [Link]

Sources

- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry-online.com [chemistry-online.com]

- 14. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Glycosylation Reactions Using 3-O-Benzyl Protected Glucose Donors

Introduction

The chemical synthesis of oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery, materials science, and chemical biology. At the heart of this discipline lies the glycosylation reaction, the controlled formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor. The choice of protecting groups on the glycosyl donor is paramount, as they profoundly influence reactivity and, most critically, the stereochemical outcome of the reaction.

This guide provides an in-depth exploration of glycosylation reactions utilizing glucose donors that feature a benzyl ether at the C-3 position. Unlike acyl groups, the benzyl ether is a "non-participating" group. Its presence, particularly in conjunction with a non-participating group at C-2, presents a unique set of challenges and opportunities for stereocontrol. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory, field-proven insights, and detailed experimental protocols to enable the strategic and successful synthesis of complex glycans.

Section 1: The Role and Influence of the 3-O-Benzyl Protecting Group

In glycosylation chemistry, protecting groups are not merely passive masks; they are active participants that dictate the electronic and steric environment of the reaction. The benzyl (Bn) group is an electron-donating ether, which increases the electron density of the pyranose ring. This electronic effect "arms" the glycosyl donor, enhancing its reactivity compared to donors bearing electron-withdrawing acyl groups.[1]

The defining characteristic of a benzyl group at any position is its non-participating nature. Unlike an acyl group (e.g., acetyl, benzoyl) at the C-2 position, a C-3 benzyl group cannot form a covalent intermediate with the anomeric center to direct the incoming nucleophile. When the C-2 position also bears a non-participating group (like another benzyl ether), the glycosylation reaction typically proceeds through a highly reactive, planar oxocarbenium ion intermediate.[2] The stereochemical outcome is then determined by a competition between kinetic and thermodynamic factors, making the formation of a specific anomer, particularly the 1,2-cis linkage, a significant synthetic challenge.[3]

The presence of a 3-O-benzyl group is critical for the stereochemical outcome in certain specific glycosylation strategies, such as 4,6-O-benzylidene-directed reactions, where its absence can lead to a significant loss of selectivity.[4] However, in more general cases without such directing groups, the influence of the 3-O-benzyl group is primarily electronic, contributing to the overall reactivity of the donor molecule.

Caption: Influence of C-2 protecting group on glycosylation intermediates.

Section 2: Key 3-O-Benzyl Protected Glucose Donors

The versatility of a glycosylation strategy is often defined by the stability and activation chemistry of the glycosyl donor. For 3-O-benzyl protected glucose, two classes of donors are particularly prevalent: glycosyl trichloroacetimidates and thioglycosides.

-

Glycosyl Trichloroacetimidates: These donors are highly popular due to their ease of preparation and activation under mildly acidic conditions.[5][6] They are typically activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂).[1][7] The reaction proceeds with the loss of trichloroacetamide.

-

Thioglycosides: Thioglycosides (e.g., S-phenyl, S-ethyl) are valued for their stability to a wide range of reaction conditions, allowing for complex protecting group manipulations before the key glycosylation step.[8] Their activation requires more powerful electrophilic promoters, often a combination of a halonium source like N-iodosuccinimide (NIS) and a strong acid like trifluoromethanesulfonic acid (TfOH).[8][9] This robust nature makes them ideal for orthogonal glycosylation strategies.[9]

Section 3: Mechanistic Pathways and Stereocontrol

With non-participating groups at C-2 and C-3, achieving high stereoselectivity is a nuanced process governed by a delicate balance of several factors. The reaction generally proceeds through an Sₙ1-like mechanism.

-

Formation of the Oxocarbenium Ion: The promoter activates the leaving group at the anomeric center, which departs to form a planar, resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The glycosyl acceptor (nucleophile) can attack this planar intermediate from either the top (β-face) or bottom (α-face).

Caption: General mechanism for glycosylation with non-participating groups.

Key Factors Influencing Stereoselectivity:

-

The Anomeric Effect: This stereoelectronic effect stabilizes the axial position of an electronegative substituent at the anomeric center. Consequently, the α-glycoside is often the thermodynamically favored product.

-

Solvent Participation: Nitrile solvents (e.g., acetonitrile, propionitrile) can play a crucial role in directing stereoselectivity.[6] They can attack the oxocarbenium ion from the α-face to form a transient α-nitrilium ion intermediate. The subsequent Sₙ2-like displacement of the nitrile by the glycosyl acceptor from the β-face leads to the formation of the 1,2-trans product.[6][10]

-

Temperature: Low temperatures (e.g., -40 to -80 °C) are typically employed to enhance selectivity. Lower temperatures can favor the kinetically controlled product and minimize side reactions.

-

Donor/Acceptor Reactivity: The relative reactivity of the donor and acceptor can influence the transition state and, therefore, the stereochemical outcome. "Armed" donors like those with benzyl ethers react quickly, often favoring the kinetic product.[11]

Section 4: Application Notes & Experimental Protocols

The following protocols are provided as a comprehensive guide for performing glycosylation reactions with 3-O-benzyl protected glucose donors.

Caption: General experimental workflow for a chemical glycosylation reaction.

Protocol 1: Glycosylation Using a 2,4,6-Tri-O-benzyl-3-O-benzyl-D-glucopyranosyl Trichloroacetimidate Donor

This protocol describes a standard Schmidt glycosylation using a trichloroacetimidate donor activated by TMSOTf.[5][7]

Materials:

-

Glycosyl Donor (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate): 1.2 equivalents

-

Glycosyl Acceptor: 1.0 equivalent

-

Activated Molecular Sieves (4Å, powdered)

-

Anhydrous Dichloromethane (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): 0.1-0.3 equivalents

-

Triethylamine (Et₃N) or Saturated aqueous NaHCO₃

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plate, Silica Gel for chromatography

Step-by-Step Methodology:

-

Preparation: Add the glycosyl acceptor (1.0 eq), glycosyl donor (1.2 eq), and activated 4Å molecular sieves to a flame-dried, two-necked round-bottom flask under an argon atmosphere.

-

Dissolution: Add anhydrous DCM (to achieve a concentration of 50–100 mM) via syringe and stir the suspension.

-

Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and -20 °C) in a suitable cooling bath. Stir for 30 minutes.

-

Activation: Slowly add TMSOTf (0.1–0.3 eq) dropwise via syringe. The solution may change color.

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the donor and acceptor. The reaction is typically complete within 30-60 minutes.

-

Quenching: Once the reaction is complete, quench by adding triethylamine (a slight excess relative to TMSOTf) or by pouring the reaction mixture into saturated aqueous NaHCO₃.[7]

-

Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing the pad with DCM. If an aqueous quench was used, separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[7]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the desired glycoside.

Causality and Insights:

-

Why flame-dry glassware and use an inert atmosphere? Glycosylation reactions are highly sensitive to water, which can hydrolyze the donor or the activated intermediate, reducing yields.[7]

-

Why molecular sieves? They act as scavengers for any trace amounts of water in the solvent or on the glassware, ensuring anhydrous conditions.

-

Why low temperature? It helps to control the reactivity of the oxocarbenium intermediate, often leading to higher stereoselectivity and minimizing side reactions like elimination or rearrangement.

-

Why quench with a base? The strong acid (TfOH, generated from TMSOTf and trace water) must be neutralized to stop the reaction and prevent acid-catalyzed degradation of the product during workup.

Protocol 2: Glycosylation Using a 2,4,6-Tri-O-benzyl-3-O-benzyl-D-glucopyranosyl Thioglycoside Donor

This protocol details the activation of a stable thioglycoside donor using the common NIS/TfOH promoter system.[9]

Materials:

-

Thioglycoside Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside): 1.2 equivalents

-

Glycosyl Acceptor: 1.0 equivalent

-

Activated Molecular Sieves (4Å, powdered)

-

Anhydrous Dichloromethane (DCM)

-

N-Iodosuccinimide (NIS): 1.5 equivalents

-

Trifluoromethanesulfonic acid (TfOH): 0.1-0.2 equivalents

-

Saturated aqueous Na₂S₂O₃ and NaHCO₃

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-